molecular formula C17H22N4O B2506230 2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide CAS No. 2320149-83-3

2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide

Cat. No.: B2506230
CAS No.: 2320149-83-3
M. Wt: 298.39
InChI Key: MONRVEGJMXFPAV-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide is a complex organic compound that features a cyclopentyl group, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the acylation of the amine group with acetic anhydride or a similar reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, such as palladium or copper, to facilitate coupling reactions, and the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and halogenated compounds .

Scientific Research Applications

2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-21-14(11-16(20-21)15-8-4-5-9-18-15)12-19-17(22)10-13-6-2-3-7-13/h4-5,8-9,11,13H,2-3,6-7,10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONRVEGJMXFPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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